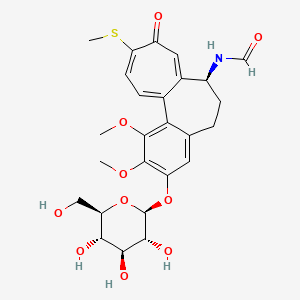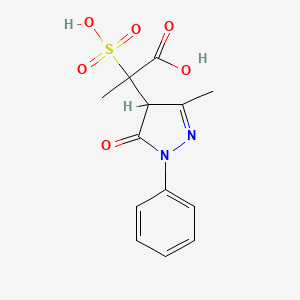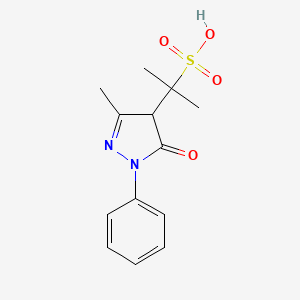
福莫特罗杂质 E(非对映异构体混合物)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formoterol Impurity E (Mixture of Diastereomers) is a chemical compound that serves as an impurity reference standard in the pharmaceutical industry. It is related to Formoterol, a long-acting beta2-adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). The impurity is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is crucial for quality control and regulatory compliance in the production of Formoterol.
科学研究应用
Formoterol Impurity E is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a reference standard for analytical methods development and validation.
Biology: The compound is used in studies to understand the metabolic pathways and degradation products of Formoterol.
Medicine: It helps in the identification and quantification of impurities in pharmaceutical formulations, ensuring drug safety and efficacy.
Industry: The compound is essential for quality control in the manufacturing of Formoterol, ensuring compliance with regulatory standards
作用机制
Target of Action
Formoterol, the parent compound of Formoterol Impurity E, is a long-acting β2-adrenergic receptor agonist . The primary targets of Formoterol are β2-adrenergic receptors, which are predominantly found in the bronchial smooth muscle cells of the lungs .
Mode of Action
Formoterol binds to β2-adrenergic receptors, leading to the activation of the enzyme adenylate cyclase . This enzyme increases the production of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in signal transduction . The increase in cAMP levels inhibits the release of intracellular calcium ions, resulting in the relaxation of bronchial smooth muscle and bronchodilation .
Biochemical Pathways
The activation of β2-adrenergic receptors by Formoterol triggers a cascade of biochemical events. The primary pathway involves the activation of adenylate cyclase and the subsequent increase in cAMP levels . Elevated cAMP levels lead to the activation of protein kinase A, which phosphorylates various target proteins, leading to changes in cell function .
Pharmacokinetics
These processes involve various cytochrome P450 isoenzymes and UDP-glucuronosyltransferase isoenzymes . The metabolites are then excreted, primarily in the urine .
Result of Action
The primary result of Formoterol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This effect helps to alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where airway constriction is a major issue .
Action Environment
The action of Formoterol and its impurities can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual patient factors, such as genetic variations in the metabolizing enzymes, can influence the efficacy and safety profile of the drug .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Formoterol Impurity E involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 1-(4-benzyloxy-3-nitrophenyl) epoxide, followed by a series of reactions involving reduction, substitution, and cyclization to form the final product. The reaction conditions often include the use of solvents like ethanol and methanol, and reagents such as potassium borohydride and various acids and bases .
Industrial Production Methods: In an industrial setting, the production of Formoterol Impurity E is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography (HPLC) and mass spectrometry to verify the compound’s identity and purity .
化学反应分析
Types of Reactions: Formoterol Impurity E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated or ketone derivatives, while reduction can produce different alcohols or amines .
相似化合物的比较
- Formoterol Impurity A (Mixture of Diastereomers)
- Formoterol Impurity B
- Formoterol Impurity C
- Formoterol Impurity D
- Formoterol Impurity F (Mixture of Diastereomers)
Comparison: Formoterol Impurity E is unique due to its specific stereochemistry and the particular diastereomers it contains. Compared to other impurities, it may have different physical and chemical properties, such as solubility, stability, and reactivity. These differences are crucial for analytical purposes and for understanding the impurity profile of Formoterol .
属性
CAS 编号 |
1616967-26-0 |
|---|---|
分子式 |
C20H26N2O4 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxy-3-methylphenyl)propan-2-ylamino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C20H26N2O4/c1-13-8-15(4-7-20(13)26-3)9-14(2)21-11-19(25)16-5-6-18(24)17(10-16)22-12-23/h4-8,10,12,14,19,21,24-25H,9,11H2,1-3H3,(H,22,23) |
InChI 键 |
KMTQWBVDHUNFES-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CC(C)NCC(C2=CC(=C(C=C2)O)NC=O)O)OC |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)



![(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B602044.png)

![methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B602049.png)

![2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid](/img/structure/B602053.png)
